2,4-Dichloro-N-(4-isobutoxybenzyl)aniline
Overview
Description
Scientific Research Applications
Genotoxicity and Carcinogenicity Studies
Research indicates that derivatives of aniline, like 2,4-Dichloro-N-(4-isobutoxybenzyl)aniline, have been studied for their genotoxic and carcinogenic potential. Bomhard and Herbold (2005) explored the genotoxic activities of aniline and its metabolites, finding that most validated studies did not indicate a potential of aniline to induce gene mutations. It was suggested that the carcinogenic effects in the spleen of rats due to aniline exposure might be the endpoint of chronic high-dose damage of the blood, leading to oxidative stress, rather than a direct genotoxic effect (Bomhard & Herbold, 2005).
Environmental Impact and Toxicology
Studies have also focused on the environmental impact and toxicological effects of similar compounds. For example, Zuanazzi et al. (2020) conducted a scientometric review to analyze global trends and gaps in studies about the toxicity of 2,4-D herbicide, a compound structurally related to 2,4-Dichloro-N-(4-isobutoxybenzyl)aniline. They highlighted the importance of further research in molecular biology and environmental exposure assessment (Zuanazzi, Ghisi, & Oliveira, 2020).
Islam et al. (2017) reviewed the impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems, emphasizing the need for more research on its continuous low-level exposure impacts to create a reliable database for regulatory policies (Islam et al., 2017).
Treatment of Wastewater
Research into remedial technologies for eliminating aniline and its derivatives from wastewater has been conducted by Chaturvedi and Katoch (2020). They reviewed various methods, concluding that Advanced Oxidation Processes (AOPs) are the most cost-effective and efficient for this purpose (Chaturvedi & Katoch, 2020).
properties
IUPAC Name |
2,4-dichloro-N-[[4-(2-methylpropoxy)phenyl]methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-12(2)11-21-15-6-3-13(4-7-15)10-20-17-8-5-14(18)9-16(17)19/h3-9,12,20H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEDTWMYQSKSLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-N-(4-isobutoxybenzyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.